
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a triazole ring, a sulfonyl group, and a methoxyphenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, the synthesis of similar compounds often involves the use of heterocyclic scaffolds . The pyrrolidine ring, for example, can be constructed from different cyclic or acyclic precursors . The triazole ring can be synthesized using click chemistry, specifically the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine ring can undergo various reactions such as N-alkylation, ring-opening, and ring-expansion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl group might increase its acidity, and the presence of the methoxyphenyl group might increase its lipophilicity .科学的研究の応用
Potent Inhibitors Development
A study involved the synthesis of sixteen disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction. Among these, two compounds were identified as potent inhibitors against caspase-3, revealing a competitive inhibitory mechanism against this crucial enzyme involved in apoptosis (Yang Jiang & Trond Vidar Hansen, 2011).
Catalysis and Molecular Construction
Another significant application is in tandem catalysis processes, where 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles were prepared. These compounds were used as α-imino rhodium carbene precursors for constructing a range of valuable indole molecules, showcasing the utility in synthetic organic chemistry (Yanpeng Xing et al., 2014).
Anticancer Agent Synthesis
Research on a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties demonstrated its potential as a human topoisomerase IIα inhibiting anticancer agent. The study included computational, spectroscopic, and biological evaluation, highlighting the compound's notable cytotoxicity against breast cancer cells (S. Murugavel et al., 2019).
Synthesis of Polysubstituted Pyrroles
A method for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes has been developed. This process leverages 1-sulfonyl-1,2,3-triazoles, highlighting the versatility of these compounds in synthesizing complex molecular architectures (T. Miura et al., 2013).
Modification for Reduced Toxicity
In the context of modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a study found that replacing the acetamide group with alkylurea significantly reduced acute oral toxicity while retaining antiproliferative activity. This modification offers a pathway to developing anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).
作用機序
Target of Action
It is known that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a unique way, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with a 1,2,3-triazole motif, like this one, have been the subject of considerable research because of their involvement in the regulation of distinctive biological processes .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a 1,2,3-triazole motif, like this one, exhibit a broad spectrum of pharmacological activities .
Action Environment
It is known that 1,2,3-triazoles are exceedingly stable under any conditions (acidic/basic) and exhibit a high dipole moment .
将来の方向性
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-9-6-11(10-16)17-14-7-8-15-17/h2-5,7-8,11H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVMMFETWFJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole](/img/structure/B2469844.png)
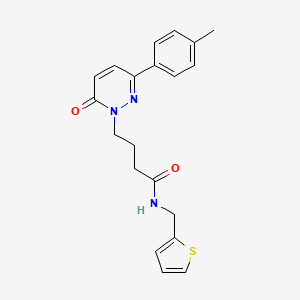
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469846.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2469849.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2469852.png)

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)
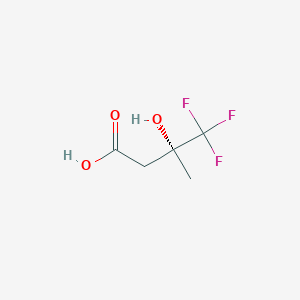
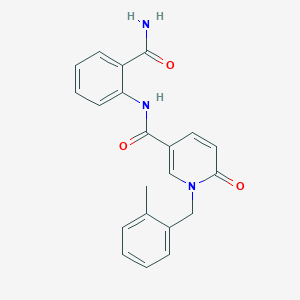
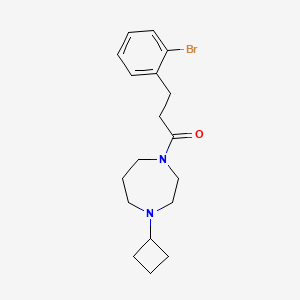
![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)

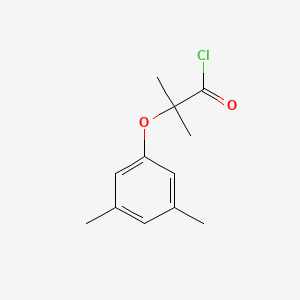
![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)